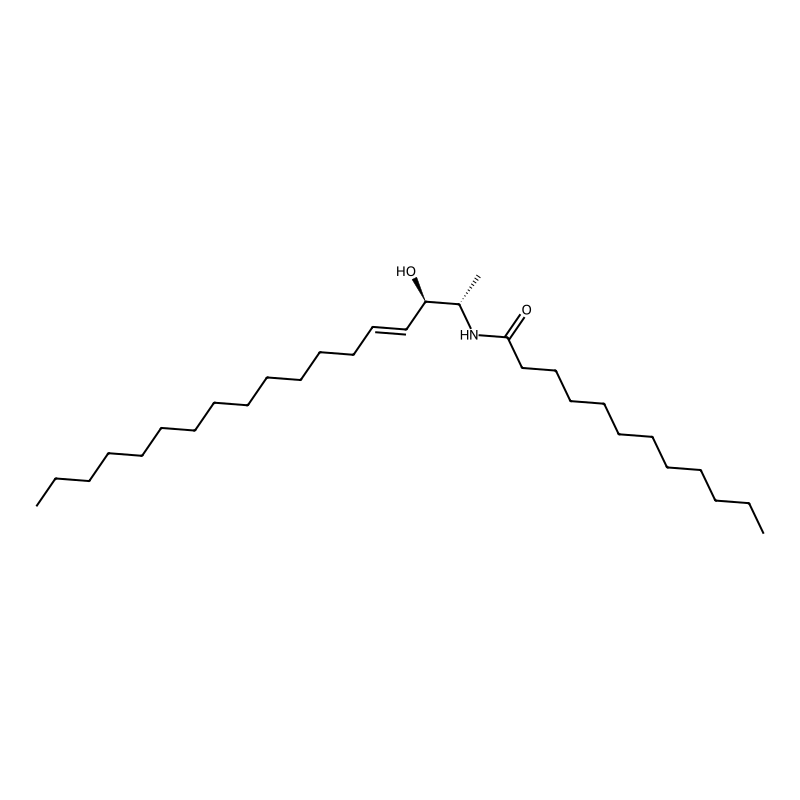

N-lauroyl-1-deoxysphingosine (M18

Content Navigation

Substituting canonical ceramides or endogenous-chain 1-deoxyceramides in functional assays leads to metabolic cross-talk or precipitation artifacts. C12-1-Deoxyceramide solves this by providing an inert, non-phosphorylatable probe with zero endogenous background.

- Non-metabolizable: Cannot convert to sphingomyelin, enabling isolated toxicity studies.

- Enhanced transport: ~2-fold higher CERT-mediated transfer vs. canonical analogs, ideal for FRET-based START domain kinetic assays.

- Zero baseline: Non-endogenous C12 chain ensures clean LC-MS/MS quantification of long-chain 1-deoxysphingolipids.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

N-lauroyl-1-deoxysphingosine (M18), commonly designated as C12-1-deoxyceramide (CAS 1246298-54-3), is a medium-chain, atypical sphingolipid characterized by the absence of a C1-hydroxyl group on its sphingoid backbone. Unlike canonical ceramides synthesized via serine palmitoyltransferase (SPT), 1-deoxysphingolipids arise from the condensation of palmitoyl-CoA with alanine, a metabolic shift associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and L-serine deficiency . In procurement and assay design, C12-1-deoxyceramide is strictly utilized as a metabolically inert structural probe and an LC-MS/MS internal standard. Because it cannot be phosphorylated or converted into complex sphingolipids like sphingomyelin, it isolates the direct cytotoxic and trafficking effects of 1-deoxyceramides from downstream lipid metabolism [1].

Research Fit

Substituting C12-1-deoxyceramide with canonical C12-ceramide fundamentally compromises assay integrity because the canonical form possesses a C1-hydroxyl group, allowing it to be rapidly metabolized into sphingomyelin or degraded via phosphorylation pathways [1]. This metabolically active state confounds any attempt to study the isolated toxicity or ER-accumulation characteristic of atypical sphingolipids. Conversely, substituting the C12 variant with naturally occurring long-chain 1-deoxyceramides (such as C16 or C24) introduces severe processability issues in vitro; very-long-chain species are highly hydrophobic, prone to precipitation in aqueous media, and yield erratic cellular uptake [2]. Furthermore, for LC-MS/MS applications, using endogenous chain lengths as standards introduces unacceptable background interference, whereas the non-endogenous C12 chain guarantees a zero-baseline signal for accurate quantification.

Substitution Risk

References

- [1] Esaki, K., et al. 'L-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation.' Journal of Biological Chemistry, 290(23), 2015.

- [2] 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway. bioRxiv, 2023.

Accelerated CERT Transport

Canonical ceramides bind the START domain of the ceramide transfer protein (CERT) via hydrogen bonding at the C1-hydroxyl group. The absence of this hydroxyl group in 1-deoxyceramides eliminates this stabilizing interaction. FRET-based lipid transfer assays utilizing NBD-labeled analogs demonstrate that CERT transports the C12-1-deoxy analog at a rate approximately 2-fold higher than the canonical C12-ceramide [1]. This inverse correlation between ligand affinity and transfer rate makes the C12-1-deoxyceramide a critical tool for uncoupling CERT binding strength from transport velocity.

| Evidence Dimension | CERT-mediated lipid transport rate |

| Target Compound Data | C12-NBD-deoxyDHCer (~2-fold higher transport rate) |

| Comparator Or Baseline | C12-NBD-DHCer (Baseline transport rate) |

| Quantified Difference | ~2x acceleration in transport kinetics |

| Conditions | FRET-based liposome assay with purified CERT START domain |

Procuring this compound allows researchers to experimentally decouple lipid binding affinity from transport kinetics in non-vesicular trafficking assays.

Complex Sphingolipid Conversion Blockade

In mammalian cell cultures, canonical C12-ceramide is rapidly processed by sphingomyelin synthases and glucosylceramide synthases. In contrast, C12-1-deoxyceramide exhibits a 0% conversion rate to complex sphingolipids or 1-phosphate derivatives due to the structural absence of the C1-hydroxyl attachment site [1]. This complete metabolic blockade ensures that any observed cellular responses—such as ER stress induction or mitochondrial dysfunction—are strictly driven by the 1-deoxyceramide molecule itself, eliminating confounding variables from downstream metabolites.

| Evidence Dimension | Conversion to complex sphingolipids (e.g., sphingomyelin) |

| Target Compound Data | C12-1-deoxyceramide (0% conversion) |

| Comparator Or Baseline | Canonical C12-ceramide (Rapid conversion) |

| Quantified Difference | Complete abolition of downstream complexation |

| Conditions | In vitro mammalian cell culture (e.g., MEFs) |

Guarantees that phenotypic readouts in toxicity or stress assays are directly attributable to the specific ceramide species, ensuring clean target validation.

Zero-Background Interference

When quantifying cytotoxic 1-deoxysphingolipids in biological samples (e.g., from HSAN1 models or L-serine deficient cells), the endogenous accumulation predominantly consists of C16, C24:0, and C24:1 species, which can increase by 10- to 100-fold under metabolic stress [1]. C12-1-deoxyceramide is virtually absent in endogenous mammalian tissues. Procuring the C12 variant as an internal standard provides an absolute zero-background baseline, enabling highly precise, interference-free quantification of endogenous atypical sphingolipids via LC-MS/MS MRM modes .

| Evidence Dimension | Endogenous background signal in mammalian tissue |

| Target Compound Data | C12-1-deoxyceramide (Near zero baseline) |

| Comparator Or Baseline | C16 / C24 1-deoxyceramides (High and variable endogenous baseline) |

| Quantified Difference | Elimination of endogenous background interference |

| Conditions | LC-MS/MS lipidomic profiling of mammalian cells/tissues |

Essential for analytical laboratories requiring a reliable, non-interfering internal standard to quantify disease-relevant atypical sphingolipids.

LC-MS/MS Lipidomic Profiling of Atypical Sphingolipids

Due to its near-zero endogenous presence, C12-1-deoxyceramide is the premier internal standard for quantifying the accumulation of long-chain 1-deoxysphingolipids in clinical or research samples, particularly in models of HSAN1, type II diabetes, or L-serine deficiency .

Non-Vesicular Lipid Trafficking and CERT Assays

Leveraging its ~2-fold higher CERT-mediated transport rate compared to canonical analogs, this compound is ideal for FRET-based liposome assays designed to probe the mechanics of the CERT START domain and uncouple ligand binding affinity from transport velocity [1].

ER Stress and Cytotoxicity Modeling

Because it cannot be converted into sphingomyelin or phosphorylated, C12-1-deoxyceramide is the optimal reagent for exogenous dosing in cell culture to study the direct mechanisms of 1-deoxysphingolipid-induced ER stress, mitochondrial dysfunction, and apoptosis without the confounding effects of downstream lipid metabolism [2].

Application Fit Matrix

References

- [2] 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway. bioRxiv, 2023.

- [3] Esaki, K., et al. 'L-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation.' Journal of Biological Chemistry, 290(23), 2015.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types